molecular formula C8H13ClN2O3 B13649721 Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride

Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride

Cat. No.: B13649721
M. Wt: 220.65 g/mol
InChI Key: HCFJHNKKZQUVEJ-UHFFFAOYSA-N
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Description

Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride is a bicyclic spiro compound featuring a 1-oxa-2,7-diazaspiro[4.4]non-2-ene core with a methyl ester group at position 3 and a hydrochloride counterion. Its molecular formula is C₉H₁₃ClN₂O₃, with a molecular weight of 232.67 g/mol (calculated from and ). This compound is utilized in medicinal chemistry as a synthetic intermediate, particularly in the development of protease inhibitors and kinase modulators .

Properties

Molecular Formula

C8H13ClN2O3

Molecular Weight

220.65 g/mol

IUPAC Name

methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H12N2O3.ClH/c1-12-7(11)6-4-8(13-10-6)2-3-9-5-8;/h9H,2-5H2,1H3;1H

InChI Key

HCFJHNKKZQUVEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC2(C1)CCNC2.Cl

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

  • Molecular formula: C8H12N2O3·HCl (approximate based on related structures)
  • Molecular weight: Approximately 208–210 g/mol (inferred from related methyl ester spiro compounds)
  • Structural features: Spirocyclic ring system with oxygen and two nitrogen atoms, methyl ester at the 3-position.
  • Physical state: Typically isolated as a hydrochloride salt to enhance stability and solubility.

Preparation Methods Analysis

General Synthetic Strategy

The preparation of methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride involves multi-step organic synthesis, generally starting from appropriately substituted amino alcohols or amino acids, followed by cyclization and functional group transformations to form the spirocyclic core and install the methyl ester group. The hydrochloride salt is typically formed by treatment with hydrochloric acid to improve compound handling and solubility.

Key Synthetic Steps

Formation of Spirocyclic Lactam Core
  • Starting materials: Amino alcohols or amino acid derivatives with appropriate chain lengths.
  • Cyclization: Intramolecular nucleophilic substitution or lactamization under controlled temperature and solvent conditions.
  • Typical reagents: Alkyl halides for ring closure, bases such as sodium bicarbonate to neutralize acids formed during reaction.
  • Solvents: Dry acetonitrile or dichloromethane under inert atmosphere (argon or nitrogen) to prevent moisture interference.
Introduction of Methyl Ester Group
  • Esterification: Carboxylic acid precursors are converted to methyl esters using standard esterification techniques such as Fischer esterification with methanol and acid catalysts or via methylation with diazomethane.
  • Purification: Distillation or chromatography to isolate pure methyl ester intermediates.
Formation of Hydrochloride Salt
  • Treatment of the free base compound with hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or HCl in methanol).
  • Isolation by precipitation or crystallization to obtain the hydrochloride salt with improved stability.

Representative Synthetic Procedure (Literature-Based)

Step Reagents/Conditions Description Yield (%)
1 Amino alcohol + alkyl halide, NaHCO3, dry CH3CN, 0 °C to RT Cyclization to spirocyclic lactam core ~75–90%
2 Carboxylic acid intermediate + MeOH, acid catalyst or diazomethane Esterification to methyl ester ~80–95%
3 Free base + HCl (gas or solution), solvent Formation of hydrochloride salt Quantitative

Note: Yields and conditions are adapted from analogous spirocyclic compound syntheses reported in peer-reviewed literature.

Data Tables Summarizing Preparation Conditions

Parameter Typical Range/Value Notes
Solvent for cyclization Dry acetonitrile or dichloromethane Inert atmosphere recommended
Base used Sodium bicarbonate or organic bases Neutralizes acid byproducts
Temperature 0 °C to room temperature Controlled to prevent side reactions
Esterification method Fischer esterification or diazomethane methylation Choice depends on substrate sensitivity
Hydrochloride formation HCl gas or HCl in methanol Ensures salt formation
Yield per step 75–95% Dependent on purity and reaction optimization
Storage temperature 2–8 °C (solid), -20 to -80 °C (solutions) Protect from moisture and light

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in various alkylated derivatives .

Scientific Research Applications

Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Structural Analogs

The table below summarizes critical differences between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Ring System Applications/Significance
Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride C₉H₁₃ClN₂O₃ 232.67 Methyl ester, hydrochloride salt Spiro[4.4] Synthetic intermediate, prodrug candidate
7-Boc-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid C₁₃H₁₈N₂O₅ 282.29 Boc-protected amine, carboxylic acid Spiro[4.4] Intermediate in peptide synthesis
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride C₇H₁₃ClN₂O₂ 192.64 Ketone, methyl substituent, hydrochloride salt Spiro[4.4] Unspecified (likely pharmacological)
1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride C₆H₁₁ClN₂O₂ 178.62 Ketone, hydrochloride salt Spiro[4.4] Building block for heterocyclic chemistry
7-Oxa-2-azaspiro[3.5]nonane hydrochloride C₇H₁₄ClNO 163.65 Smaller spiro[3.5] system, hydrochloride salt Spiro[3.5] Ligand in metal-organic frameworks
Rolapitant Hydrochloride (1,7-diazaspiro[4.5]decan-2-one derivative) C₂₅H₂₆F₆N₂O₂·HCl·H₂O 554.95 Trifluoromethyl groups, antiemetic activity Spiro[4.5] FDA-approved antiemetic drug

Data compiled from and 17.

Analysis of Structural Differences

Ring Size and Conformation :

  • The target compound’s spiro[4.4] system (two fused four-membered rings) contrasts with spiro[3.5] () and spiro[4.5] () systems. Smaller rings (e.g., spiro[3.5]) exhibit higher ring strain, reducing stability but increasing reactivity .
  • Rolapitant’s spiro[4.5] framework allows greater conformational flexibility, enabling better binding to neurokinin-1 receptors .

Functional Groups: The methyl ester in the target compound enhances hydrolytic stability compared to the carboxylic acid in 7-Boc analogs (), making it more suitable for oral bioavailability.

The target compound’s hydrochloride salt improves aqueous solubility, a feature shared with 3-methyl and 1-oxa-3,7-diazaspiro derivatives ().

Biological Activity

Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex spirocyclic structure that contributes to its biological activity. The molecular formula is C10H12ClN3O3C_{10}H_{12}ClN_3O_3 with a molecular weight of approximately 245.67 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC10H12ClN3O3
Molecular Weight245.67 g/mol
IUPAC NameThis compound
CAS Number2649002-66-2

The biological activity of this compound has been attributed to several mechanisms:

  • Antitumor Activity : Research indicates that the compound exhibits significant antitumor effects in vitro and in vivo. For instance, it has shown dose-dependent inhibition of tumor growth in xenograft models, particularly in non-small cell lung cancer (NSCLC) models involving KRAS mutations .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer metabolism. Inhibiting these enzymes disrupts the metabolic pathways that cancer cells rely on for growth and proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene has been shown to influence ROS levels within cells, which can lead to increased apoptosis in cancer cells while sparing normal cells .

Case Studies

Several studies have explored the biological activity of methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene:

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene was tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating potent antitumor activity compared to standard chemotherapeutic agents .

Case Study 2: Mechanistic Insights

A mechanistic study revealed that the compound induces apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors such as Bcl-xL . This dual action enhances its effectiveness as an anticancer agent.

Pharmacological Profile

The pharmacological profile of methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene includes:

Activity TypeObserved Effects
AntitumorSignificant inhibition of tumor growth in vitro and in vivo
Enzyme InhibitionInhibition of fatty acid synthase (FASN) and other metabolic enzymes
ROS ModulationIncreased oxidative stress leading to apoptosis in cancer cells

Q & A

Q. What synthetic strategies are recommended for achieving high yields and purity of methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride?

The synthesis typically involves multi-step organic reactions, including cyclization and carboxylation. Key steps include:

  • Cyclization : Formation of the spirocyclic core via 1,3-dipolar cycloaddition or nucleophilic substitution under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Carboxylation : Introduction of the methyl carboxylate group using methyl chloroformate or similar reagents in the presence of a base like triethylamine .
  • Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) followed by recrystallization (e.g., ethanol/ethyl acetate mixtures) to achieve >95% purity .

Q. How can X-ray crystallography and NMR spectroscopy be effectively combined to resolve the compound’s molecular structure?

  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to determine the spirocyclic conformation, bond angles, and dihedral angles. For example, the dihydroisoxazole ring may adopt an envelope conformation, while the piperidinone ring shows chair geometry .
  • NMR : Assign peaks using 2D techniques (COSY, HSQC, HMBC). Key signals include the methyl carboxylate proton (δ ~3.7 ppm) and spirocyclic nitrogen environments (δ ~3.0–4.0 ppm). Cross-validation with X-ray data resolves ambiguities in stereochemistry .

Advanced Research Questions

Q. How should researchers address contradictions in reported synthetic yields for this compound?

Discrepancies often arise from variations in:

  • Reaction conditions : Temperature sensitivity (e.g., cyclization at 0°C vs. room temperature) impacts ring-closure efficiency.
  • Purification methods : Column chromatography solvent ratios (e.g., 4:1 petroleum ether/ethyl acetate vs. 3:1) affect recovery rates .
  • Side reactions : Unstable intermediates (e.g., hydroximoyl chlorides) may decompose, requiring strict anhydrous conditions . Recommendation : Optimize protocols using Design of Experiments (DoE) to identify critical parameters and validate reproducibility across labs.

Q. What computational methods are suitable for analyzing the conformational flexibility of the spirocyclic core?

  • Cremer-Pople puckering parameters : Calculate q2q_2, q3q_3, and ϕ\phi to quantify ring puckering. For example, the dihydroisoxazole ring in related compounds shows q2=0.220A˚q_2 = 0.220 \, \text{Å}, ϕ=142.2\phi = 142.2^\circ, indicating significant puckering .
  • Molecular dynamics (MD) simulations : Simulate solvent effects (e.g., chloroform vs. DMSO) on ring-flipping barriers.
  • DFT calculations : Compare energy minima for envelope vs. twist-boat conformations to predict dominant states .

Q. How does the compound’s spirocyclic architecture influence its reactivity in nucleophilic substitution reactions?

The spiro system imposes steric constraints:

  • Steric hindrance : The diaza-oxa bridge limits access to the C3 carboxylate, favoring reactions at less hindered sites (e.g., N7).
  • Electronic effects : The electron-withdrawing oxa group polarizes adjacent bonds, enhancing susceptibility to nucleophilic attack at the carboxylate . Experimental validation : Use kinetic studies (e.g., Hammett plots) with substituted analogs to quantify electronic/steric contributions.

Q. What strategies are recommended for resolving ambiguities in biological target identification?

  • Molecular docking : Screen against databases (e.g., PDB) using software like AutoDock Vina. Prioritize targets with hydrophobic pockets (e.g., kinases) due to the compound’s aromatic and spirocyclic motifs .
  • SPR (Surface Plasmon Resonance) : Validate binding affinities for top candidates (e.g., KdK_d measurements).
  • Mutagenesis : Confirm critical residues in target binding via alanine scanning .

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